molecular formula C13H13N3O4S B1393188 Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate CAS No. 1232423-27-6

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Cat. No. B1393188
M. Wt: 307.33 g/mol
InChI Key: KLJOKZQCUUQBGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate” is characterized by a pyrazine ring, which is a nitrogen-containing heterocyclic compound . The compound also contains a methylsulfonyl phenyl group.

Scientific Research Applications

Pyrrolopyrazine Derivatives Pyrrolopyrazine derivatives, which include compounds like “Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate”, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Pyrrolopyrazine Derivatives Pyrrolopyrazine derivatives, which include compounds like “Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate”, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Pyrrolopyrazine Derivatives Pyrrolopyrazine derivatives, which include compounds like “Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate”, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
  • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

properties

IUPAC Name

methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)11-12(14)15-7-10(16-11)8-3-5-9(6-4-8)21(2,18)19/h3-7H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOKZQCUUQBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (1.5 g, 6.465 mmol), (4-methylsulfonylphenyl)boronic acid (1.552 g, 7.758 mmol), bis(triphenylphosphine) palladium(II)dichloride (226.9 mg, 0.3233 mmol), and Na2CO3 (9.700 mL of 2 M, 19.40 mmol) in DME (18.75 mL) were heated in the microwave at 110° C. for 1 hour. The resultant mixture was diluted with EtOAc and washed with water. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography (50% EtOAc/hexanes) to afford the title compound (600 mg, 53% Yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.552 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
18.75 mL
Type
solvent
Reaction Step One
Quantity
226.9 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Carlucci, B Carney, A Sadique, A Vansteene… - Nuclear medicine and …, 2017 - Elsevier
Rationale Ataxia telangiectasia and Rad3-related (ATR) threonine serine kinase is one of the key elements in orchestrating the DNA damage response (DDR). As such, inhibition of …
Number of citations: 6 www.sciencedirect.com

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